molecular formula C17H12ClFN2O2 B2433624 (3-Chloro-4-methylquinolin-2-yl)methyl 2-fluoropyridine-4-carboxylate CAS No. 2249201-25-8

(3-Chloro-4-methylquinolin-2-yl)methyl 2-fluoropyridine-4-carboxylate

Cat. No.: B2433624
CAS No.: 2249201-25-8
M. Wt: 330.74
InChI Key: CGMCBVLZKOIKSJ-UHFFFAOYSA-N
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Description

(3-Chloro-4-methylquinolin-2-yl)methyl 2-fluoropyridine-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of both quinoline and pyridine rings in its structure makes it a compound of significant interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-methylquinolin-2-yl)methyl 2-fluoropyridine-4-carboxylate typically involves multi-step reactions. One common method includes the reaction of 3-chloro-4-methylquinoline with a suitable pyridine derivative under specific conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product. For instance, microwave-assisted synthesis, solvent-free conditions, and the use of ionic liquids have been explored to enhance the efficiency and yield of the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. The choice of reagents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-methylquinolin-2-yl)methyl 2-fluoropyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while nucleophilic substitution can produce a variety of substituted quinoline and pyridine derivatives.

Scientific Research Applications

(3-Chloro-4-methylquinolin-2-yl)methyl 2-fluoropyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Chloro-4-methylquinolin-2-yl)methyl 2-fluoropyridine-4-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biological pathways, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline and pyridine derivatives such as:

    Chloroquine: An antimalarial drug with a quinoline structure.

    Mefloquine: Another antimalarial agent with a similar quinoline core.

    Levofloxacin: A fluoroquinolone antibiotic with a quinoline ring.

Uniqueness

What sets (3-Chloro-4-methylquinolin-2-yl)methyl 2-fluoropyridine-4-carboxylate apart is the combination of both quinoline and pyridine rings, along with the presence of chloro and fluoro substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(3-chloro-4-methylquinolin-2-yl)methyl 2-fluoropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c1-10-12-4-2-3-5-13(12)21-14(16(10)18)9-23-17(22)11-6-7-20-15(19)8-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMCBVLZKOIKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)COC(=O)C3=CC(=NC=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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